molecular formula C19H17ClFN3OS B2517534 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941983-98-8

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2517534
CAS RN: 941983-98-8
M. Wt: 389.87
InChI Key: ZHKHYGSZGWGMQB-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BCFE, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenylpiperazine derivatives, which are known for their potential therapeutic applications in various diseases. BCFE has been studied extensively for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Metabolism and Excretion Pathways

A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which shares structural similarity with the compound , provides insights into the metabolic pathways and excretion mechanisms of related compounds. The research demonstrated that the compound was extensively metabolized, with principal routes involving oxidation and subsequent rearrangement, leading to various metabolites. Elimination was primarily through feces, indicating a specific excretion pathway for compounds with similar structures (Renzulli et al., 2011).

Anxiolytic-like Effects and Pharmacological Evaluation

Another study focused on the design, synthesis, and pharmacological evaluation of a new compound with anxiolytic-like effects, showcasing the potential therapeutic applications of compounds with similar structures in treating anxiety. This research highlights the importance of exploring novel chemical structures for developing new therapeutic agents with potential benefits in the pharmacological treatment of anxiety disorders (Brito et al., 2017).

Pharmacokinetics in Humans

Investigating the pharmacokinetics of compounds within this chemical class can provide valuable information on their behavior in the human body. For instance, a study on the pharmacokinetics of trazodone and its metabolite in human plasma and red blood cells offers a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in humans. Such studies are crucial for the development of new drugs, as they inform dosage and administration guidelines to maximize therapeutic effects while minimizing side effects (Vatassery et al., 1997).

Environmental and Health Impact Studies

Research on the environmental and health impacts of persistent organic compounds, including those with structures similar to the compound of interest, contributes to understanding their long-term effects on human health and the environment. For example, a study on the excretion of organochlorine compounds with human breast milk discusses the potential exposure risks to infants, highlighting the need for continued research into the environmental persistence and bioaccumulation of these compounds (Czaja et al., 1999).

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHYGSZGWGMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

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